1-(4-Methylphenyl)-5-oxo-2-thien-2-ylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-5-oxo-2-thien-2-ylpyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring, a thienyl group, and a carboxylic acid functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-5-oxo-2-thien-2-ylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution route, where starting materials like phenol, para cresol, and para dihalobenzene undergo condensation reactions . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-5-oxo-2-thien-2-ylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, ether solvents.
Substitution: Various halides, acids, or bases depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(4-Methylphenyl)-5-oxo-2-thien-2-ylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-5-oxo-2-thien-2-ylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects . Molecular docking studies have shown that similar compounds can fit into the DNA minor groove, suggesting potential interactions with genetic material .
Comparison with Similar Compounds
1-(4-Methylphenyl)-1-propanone: Shares the 4-methylphenyl group but differs in the rest of the structure.
4-(1H-indol-3-yl)butanoic acid: Contains an indole ring instead of a thienyl group.
1-(4-Methylphenoxy)-4-phenoxybenzene: Another compound with a 4-methylphenyl group but different overall structure.
Uniqueness: 1-(4-Methylphenyl)-5-oxo-2-thien-2-ylpyrrolidine-3-carboxylic acid is unique due to its combination of a pyrrolidine ring, thienyl group, and carboxylic acid functional group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
IUPAC Name |
1-(4-methylphenyl)-5-oxo-2-thiophen-2-ylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-10-4-6-11(7-5-10)17-14(18)9-12(16(19)20)15(17)13-3-2-8-21-13/h2-8,12,15H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTGINCKDPPNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(CC2=O)C(=O)O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.